(S)-2-Isopropyl-1-methylpiperazine dihydrochloride
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Overview
Description
(S)-2-Isopropyl-1-methylpiperazine dihydrochloride is a chiral piperazine derivative Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can then be deprotected to obtain the desired product .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Scientific Research Applications
(S)-2-Isopropyl-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-2-Isopropyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
- 2-Methylpiperazine
- 1-Isopropylpiperazine
- N-Methylpiperazine
Comparison: (S)-2-Isopropyl-1-methylpiperazine dihydrochloride is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for drug development .
Properties
IUPAC Name |
(2S)-1-methyl-2-propan-2-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)8-6-9-4-5-10(8)3;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIQUOXCWQZRJM-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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